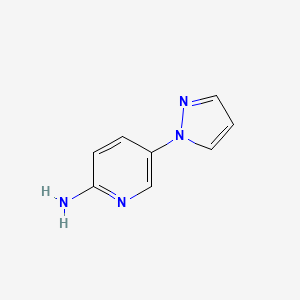![molecular formula C13H16ClNO2 B1486399 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide CAS No. 1031130-68-3](/img/structure/B1486399.png)
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide
Descripción general
Descripción
2-Chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide, commonly referred to as CPM, is a versatile synthetic compound with a wide range of applications in the laboratory. It is a cyclic amide, with a cyclopropyl group attached to a methoxy phenyl group. The compound has a broad range of uses in organic synthesis and in various scientific research applications.
Aplicaciones Científicas De Investigación
CPM has a wide range of applications in scientific research, including its use as a catalyst for organic reactions, as a reagent for the synthesis of new compounds, and as a ligand for the study of protein-protein interactions. In addition, the compound has been used to study the effects of drugs on the body, as well as to study the effects of various environmental toxins on the body.
Mecanismo De Acción
The mechanism of action of CPM is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. The compound may also act as an antioxidant, protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
CPM has been studied for its effects on the body. Studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, CPM has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is soluble in many solvents, making it easy to use in various experiments. However, CPM is also limited in its use in laboratory experiments, as it can be difficult to control the concentration of the compound in solution.
Direcciones Futuras
The potential future directions for CPM are numerous. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. In addition, CPM could be used in the development of new drugs and treatments for various diseases. Furthermore, the compound could be used to study the effects of environmental toxins on the body and to develop new methods of detoxification. Finally, CPM could be used to develop new catalysts for organic reactions, as well as new reagents for the synthesis of new compounds.
Propiedades
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)13(9-2-3-9)15-12(16)8-14/h4-7,9,13H,2-3,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTACPWXJDSRIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



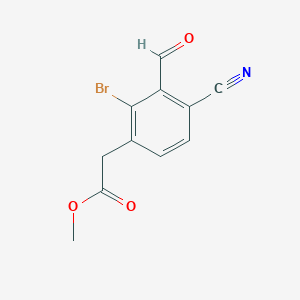
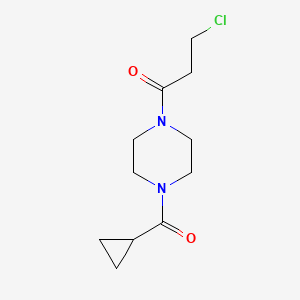
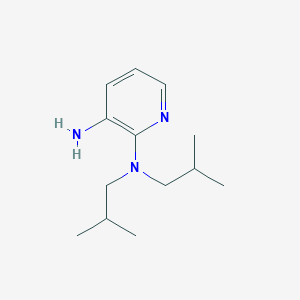
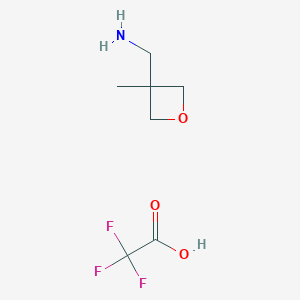
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
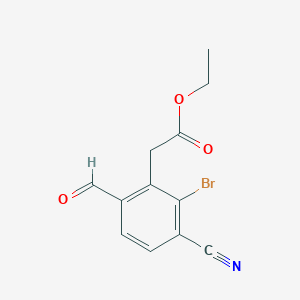
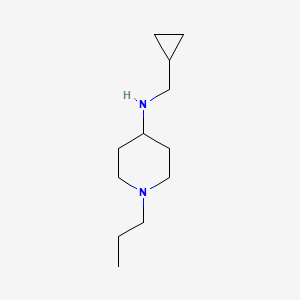
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
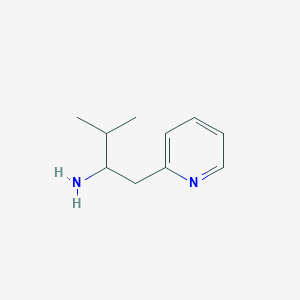

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
